molecular formula C11H15F3O5S B3092543 Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate CAS No. 1228780-46-8

Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate

Cat. No.: B3092543
CAS No.: 1228780-46-8
M. Wt: 316.3 g/mol
InChI Key: MKZLXGPUJGTVOY-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate is a structurally complex cyclohexene derivative featuring a trifluoromethylsulfonyloxy (triflyloxy) group at the 2-position and a methyl ester at the 1-position of the cyclohexene ring. The triflyloxy group, a strong electron-withdrawing moiety, enhances the compound’s electrophilicity, making it a reactive intermediate in substitution or elimination reactions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals, where triflyloxy groups serve as superior leaving groups compared to mesyl or tosyl groups . Structural elucidation of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name

methyl 4,4-dimethyl-2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O5S/c1-10(2)5-4-7(9(15)18-3)8(6-10)19-20(16,17)11(12,13)14/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZLXGPUJGTVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate, known by its CAS number 1228780-46-8, is a compound with significant biological relevance. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H15F3O5S
Molar Mass316.29 g/mol
Density1.37 g/cm³ (predicted)
Boiling Point323.6 °C (predicted)

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

This compound acts primarily as a phosphodiesterase type 4 (PDE4) inhibitor . PDE4 inhibitors are known for their role in decreasing inflammation and are potential therapeutic agents for conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating various cellular processes, including inflammation and immune responses .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that PDE4 inhibitors can reduce the production of pro-inflammatory cytokines and chemokines in various cell types .

Therapeutic Applications

Several case studies have explored the therapeutic potential of PDE4 inhibitors in treating respiratory diseases. One notable study involved the administration of a PDE4 inhibitor to patients with moderate to severe asthma, which resulted in significant improvements in lung function and reductions in exacerbation rates . These findings suggest that this compound could be a candidate for similar therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound has been explored as a precursor for various derivatives that may exhibit enhanced biological activities. Research has shown that modifying the cyclohexene structure can lead to compounds with improved efficacy against inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related cyclohexene derivatives:

Compound Name Substituents Functional Groups Reactivity/Applications References
Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate 4,4-dimethyl; 2-triflyloxy Ester, triflyloxy High electrophilicity for nucleophilic substitution; potential synthetic intermediate
Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4,6-bis(4-fluorophenyl); 2-oxo Ester, ketone, fluorophenyl Enhanced lipophilicity for biological activity; possible antimicrobial or drug candidate
Methyl 7-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate 4,4-dimethyl; oxazolidine-linked trifluoromethylphenyl; methoxy-naphthalene Ester, oxazolidine, trifluoromethylphenyl Likely pharmaceutical applications (e.g., enzyme inhibition or receptor modulation)

Electronic and Steric Effects

  • Target Compound: The triflyloxy group (–OSO₂CF₃) is a stronger electron-withdrawing group than mesyl or tosyl groups, significantly activating the adjacent double bond for electrophilic reactions.
  • Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate : The electron-withdrawing fluorophenyl groups and ketone at C2 create a conjugated system, stabilizing the cyclohexene ring. The 3-ene position of the double bond may alter regioselectivity in reactions compared to the 1-ene isomer .
  • Patent Compound () : The oxazolidine moiety introduces a chiral center and hydrogen-bonding capability, which could enhance binding affinity in biological targets. The trifluoromethylphenyl groups contribute to hydrophobicity and metabolic stability .

Crystallographic and Analytical Insights

Structural characterization of these compounds often employs X-ray crystallography. For instance, the compound in was resolved using SHELX-based refinement, highlighting the software’s enduring role in small-molecule crystallography . The target compound’s structure, if analyzed similarly, would benefit from SHELXL’s robust refinement algorithms to account for electron density variations caused by the triflyloxy group .

Q & A

Q. Basic Structural Analysis

  • X-ray Crystallography : The gold standard for confirming molecular geometry. Use SHELXL for refinement, particularly to resolve disorder in the cyclohexene ring or trifluoromethylsulfonyl group. Asymmetric units may exhibit multiple conformers, requiring disorder modeling (e.g., occupancy ratios) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituents (e.g., methyl groups at C4, Tf-O linkage at C2). ¹⁹F NMR is critical for verifying the Tf group’s integrity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

How do cyclohexene ring conformations influence the compound’s reactivity and crystallographic data interpretation?

Advanced Conformational Analysis
The cyclohexene ring adopts conformations (e.g., envelope, half-chair, screw-boat) that affect steric interactions and reaction pathways. For example:

  • Envelope Conformation : Stabilizes electrophilic substitution at C2 due to reduced steric hindrance.
  • Screw-Boat Conformation : May hinder nucleophilic attack on the Tf-O group.
    Puckering parameters (Q, θ, φ) calculated via Cremer-Pople analysis can quantify distortions . In crystallography, disorder modeling (e.g., split positions) is essential when multiple conformers coexist in the asymmetric unit .

What role does the trifluoromethylsulfonyl group play in substitution reactions, and how can its reactivity be optimized?

Advanced Reactivity
The Tf group acts as a superior leaving group due to its strong electron-withdrawing effect (-I effect), facilitating SN2 or elimination reactions. Key considerations:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance leaving-group ability.
  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in nucleophilic substitutions .
  • Competing Pathways : Monitor for elimination (e.g., forming cyclohexadiene derivatives) under high-temperature conditions .

How can computational methods like DFT or molecular docking predict the compound’s interactions in catalytic or biological systems?

Q. Advanced Computational Modeling

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Compare with crystallographic data to validate accuracy .
  • Molecular Docking : Simulate binding to enzymes (e.g., hydrolases) by aligning the Tf group with catalytic pockets. Use AutoDock Vina with flexible side chains to account for induced-fit interactions .

How should researchers address contradictions in spectral or crystallographic data during analysis?

Q. Data Contradiction Resolution

  • NMR Discrepancies : Reconcile split signals by verifying solvent purity or testing for dynamic processes (e.g., ring-flipping) via variable-temperature NMR .
  • Crystallographic Disorder : Use SHELXL’s PART instruction to model overlapping conformers. Refine occupancy ratios iteratively until R-factors converge (<5%) .
  • Mass Spec Anomalies : Check for isotopic patterns (e.g., chlorine adducts) or in-source fragmentation .

What experimental design principles apply to assessing this compound’s bioactivity or environmental fate?

Q. Advanced Experimental Design

  • Bioactivity Studies : Use randomized block designs with split plots for dose-response assays. For example:
    • Main Plots : Vary concentrations (0.1–100 µM).
    • Subplots : Test against cell lines or enzyme targets (e.g., kinases).
      Include controls for solvent effects (e.g., DMSO) .
  • Environmental Impact : Follow EPA guidelines (e.g., OECD 307) to study abiotic/biotic degradation. Monitor Tf group hydrolysis products (e.g., triflic acid) via LC-MS .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Considerations

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. The Tf group is corrosive and moisture-sensitive .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling triflic acid vapors (generated during hydrolysis) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate

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